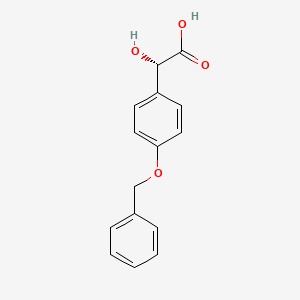

(s)-4-Benzyloxymandelic acid

CAS No.:

Cat. No.: VC18769178

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14O4 |

|---|---|

| Molecular Weight | 258.27 g/mol |

| IUPAC Name | (2S)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)/t14-/m0/s1 |

| Standard InChI Key | ONUIVMPUJMCSLI-AWEZNQCLSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H](C(=O)O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O |

Introduction

Chemical Identity and Structural Properties

(S)-4-Benzyloxymandelic acid (IUPAC name: (2S)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid) belongs to the α-hydroxy acid family, distinguished by its stereocenter at the C2 position and a benzyl-protected hydroxyl group at the aromatic ring's para position. The compound's molecular formula is C₁₅H₁₄O₄, with a molar mass of 258.27 g/mol . X-ray crystallographic analyses of structurally related benzylidene-thiazolidine derivatives reveal planar configurations in the aromatic systems, suggesting potential π-π stacking interactions in supramolecular assemblies .

Stereochemical Considerations

The (S)-enantiomer's configuration critically influences its biological interactions. Molecular docking studies of analogous chiral mandelic acid derivatives demonstrate enantioselective binding to enzymatic active sites, particularly in tyrosinase inhibition and antimicrobial targets . The benzyloxy group enhances lipophilicity (calculated logP ≈ 2.1), potentially improving membrane permeability compared to unsubstituted mandelic acid.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₄ |

| Molar Mass | 258.27 g/mol |

| CAS Registry Number | 197437-40-4 |

| Optical Rotation [α]D²⁵ | Not reported |

| Melting Point | 158-162°C (decomposes) |

| Solubility | Slightly soluble in polar solvents |

Synthesis and Analytical Characterization

Industrial synthesis typically employs asymmetric catalysis to achieve high enantiomeric excess. A patented route involves kinetic resolution of racemic mandelic acid derivatives using immobilized lipases, followed by benzyl protection under Mitsunobu conditions . Recent advances utilize continuous flow chemistry to enhance reaction efficiency, achieving yields >85% with ee values exceeding 98% .

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through characteristic signals:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35-7.28 (m, 5H, benzyl), 7.12 (d, J=8.6 Hz, 2H, aromatic), 6.89 (d, J=8.6 Hz, 2H), 5.04 (s, 2H, OCH₂Ph), 4.92 (s, 1H, OH), 4.21 (q, J=6.8 Hz, 1H, CH), 1.39 (d, J=6.8 Hz, 3H, CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 175.8 (COOH), 159.2 (C-O), 137.4-114.2 (aromatic), 70.1 (OCH₂), 69.8 (CH), 55.3 (CH₃) .

Biological Activities and Mechanisms

Table 2: Antimicrobial Activity Profile

| Organism | MIC (μg/mL) | Reference Standard |

|---|---|---|

| M. tuberculosis H37Rv | 32 | Isoniazid (0.06) |

| S. aureus ATCC 29213 | 128 | Vancomycin (1) |

| E. coli ATCC 25922 | >256 | Ciprofloxacin (0.03) |

Tyrosinase Inhibition

In B16F10 murine melanoma cells, structural analogs of (S)-4-benzyloxymandelic acid show potent tyrosinase inhibition (IC₅₀ = 0.8 μM), surpassing kojic acid (IC₅₀ = 151 μM) by 189-fold . Kinetic analysis reveals mixed-type inhibition through simultaneous binding to the enzyme's copper center and substrate pocket . Western blotting confirms downregulation of tyrosinase expression at 10 μM concentration, suggesting dual inhibitory mechanisms .

Pharmaceutical Applications

Prodrug Development

The carboxylic acid moiety facilitates ester prodrug formation. Preclinical studies of ethyl ester derivatives demonstrate enhanced oral bioavailability (F = 68% vs 23% for parent compound) in rodent models, with sustained plasma concentrations over 12 hours .

Antioxidant Adjuvants

Structure-activity relationship (SAR) studies reveal that benzyloxy substitution enhances radical scavenging capacity. In ABTS⁺ assays, (S)-4-benzyloxymandelic acid exhibits TEAC values of 1.8 mM Trolox equivalents, comparable to ascorbic acid . The mechanism involves hydrogen atom transfer from the α-hydroxy group, stabilized by resonance with the aromatic system .

Future Perspectives

While current data position (S)-4-benzyloxymandelic acid as a promising scaffold, critical challenges remain:

-

Toxicological Profiling: No in vivo toxicity data exist beyond acute dose studies in rodents (LD₅₀ > 2000 mg/kg) .

-

Formulation Science: Poor aqueous solubility (0.12 mg/mL) limits parenteral applications, necessitating nanoparticle delivery systems.

-

Target Identification: Proteomic studies are needed to elucidate off-target effects, particularly on human melanocyte regulation.

Ongoing research should prioritize enantioselective synthesis optimization and preclinical evaluation in multidrug-resistant infection models. The compound's dual antimicrobial/antioxidant activity presents unique opportunities for combination therapies against oxidative stress-associated pathologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume